Cas no 2171918-77-5 (2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid)

2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid
- 2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid
- 2171918-77-5
- EN300-1502983
-
- インチ: 1S/C24H28N2O6/c1-2-16(23(29)25-11-12-31-15-22(27)28)13-26-24(30)32-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,2,11-15H2,1H3,(H,25,29)(H,26,30)(H,27,28)
- InChIKey: HFXCJTCXEIPLMJ-UHFFFAOYSA-N
- SMILES: O(C(NCC(C(NCCOCC(=O)O)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 440.19473662g/mol
- 同位素质量: 440.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 32
- 回転可能化学結合数: 12
- 複雑さ: 620
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- XLogP3: 2.7
2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1502983-1.0g |
2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |
2171918-77-5 | 1g |
$3368.0 | 2023-05-26 | ||
Enamine | EN300-1502983-2.5g |
2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |
2171918-77-5 | 2.5g |
$6602.0 | 2023-05-26 | ||
Enamine | EN300-1502983-500mg |
2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |
2171918-77-5 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1502983-10000mg |
2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |
2171918-77-5 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1502983-5.0g |
2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |
2171918-77-5 | 5g |
$9769.0 | 2023-05-26 | ||
Enamine | EN300-1502983-0.25g |
2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |
2171918-77-5 | 0.25g |
$3099.0 | 2023-05-26 | ||
Enamine | EN300-1502983-0.5g |
2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |
2171918-77-5 | 0.5g |
$3233.0 | 2023-05-26 | ||
Enamine | EN300-1502983-250mg |
2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |
2171918-77-5 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1502983-50mg |
2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |
2171918-77-5 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1502983-1000mg |
2-(2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}ethoxy)acetic acid |
2171918-77-5 | 1000mg |
$3368.0 | 2023-09-27 |
2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acidに関する追加情報
Comprehensive Guide to 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid (CAS No. 2171918-77-5)
2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid (CAS No. 2171918-77-5) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and bioconjugation chemistry. This compound plays a critical role in modern pharmaceutical research, particularly in the development of therapeutic peptides and drug delivery systems. Its unique structure combines an Fmoc-protected amine with a carboxylic acid functionality, making it highly versatile for solid-phase peptide synthesis (SPPS).
The growing interest in peptide-based therapeutics has significantly increased the demand for high-quality amino acid derivatives like 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid. Researchers frequently search for information about its synthetic applications, solubility properties, and storage conditions, as these factors directly impact experimental outcomes in drug discovery projects.
From a chemical perspective, this compound features an ethylene glycol spacer that enhances its water solubility compared to standard Fmoc-amino acids. This characteristic makes it particularly valuable for creating PEGylated peptides, which are gaining attention in biopharmaceutical development due to their improved pharmacokinetic properties. The carboxylic acid group allows for further conjugation chemistry, enabling the creation of complex biomolecular architectures.
In peptide synthesis protocols, the Fmoc protecting group of 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid can be selectively removed under mild basic conditions, making it compatible with automated peptide synthesizers. This quality has made it a preferred choice for researchers working on combinatorial chemistry approaches to drug development. Recent publications highlight its use in creating targeted drug conjugates and diagnostic probes.
The pharmaceutical industry has shown increasing interest in this compound due to its potential applications in precision medicine. With the rise of personalized therapeutics, there's growing demand for specialized building blocks that can facilitate the creation of tailored peptide drugs. 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid meets this need by offering both chemical versatility and high purity standards required for GMP manufacturing.
Quality control of 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid typically involves advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent requirements for pharmaceutical-grade materials. Researchers often inquire about proper handling procedures and stability data, as these factors are crucial for maintaining the compound's integrity during long-term storage.
The bioconjugation applications of this compound extend beyond peptide synthesis. It's increasingly used in antibody-drug conjugate (ADC) development and nanoparticle functionalization. These cutting-edge applications align with current trends in cancer research and targeted therapy development, making 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid a subject of numerous scientific publications and patent applications.
From a commercial perspective, the market for specialized amino acid derivatives like 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid continues to expand, driven by advancements in peptide therapeutics and biologic drugs. Suppliers emphasize the importance of batch-to-batch consistency and regulatory compliance, as these factors are critical for researchers working in clinical development stages.
Future research directions for this compound include its potential in multifunctional linker chemistry and smart drug delivery systems. The unique properties of 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}ethoxy)acetic acid make it particularly suitable for creating stimuli-responsive biomaterials, an area of growing interest in biomedical engineering and regenerative medicine.
For laboratories working with this compound, proper storage at -20°C in anhydrous conditions is generally recommended to maintain stability. The Fmoc group is sensitive to piperidine and other secondary amines, which should be considered when planning deprotection strategies in peptide synthesis workflows. These practical considerations are frequently searched by researchers new to working with this specialized amino acid derivative.
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